1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
Description
1-(2-Chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a methanamine derivative featuring a 2-chlorophenyl group attached to the methanamine backbone and a (5-fluoro-2-thienyl)methyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₀ClFNS, with a molecular weight of 261.73 g/mol. The compound combines aromatic chlorophenyl and fluorothienyl moieties, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C12H12Cl2FNS |
|---|---|
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H11ClFNS.ClH/c13-11-4-2-1-3-9(11)7-15-8-10-5-6-12(14)16-10;/h1-6,15H,7-8H2;1H |
InChI Key |
ZZKLBHYOFXBLET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(S2)F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with a suitable amine to form the intermediate 2-chlorobenzylamine.
Introduction of the Fluoro-thienyl Group: The intermediate is then reacted with 5-fluoro-2-thiophenecarboxaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns in Aromatic Rings
Halogen-Substituted Phenyl Groups
- N-(2-Chlorobenzylidene)-1-(2-chlorophenyl)methanamine (4l, 5l): Structure: A Schiff base with dual 2-chlorophenyl groups. Key Data: ¹H NMR δH 8.79 (s, imine proton), 66–98% yield. Exhibits planar geometry due to conjugation between imine and aromatic rings .
- 1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine: Structure: Nitro and chloro substituents on the phenyl ring. Comparison: The nitro group in this compound may reduce metabolic stability compared to the target compound’s fluorine atom, which is smaller and less electron-withdrawing.
Heterocyclic Substituents
- 1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine: Structure: Furyl and methylthienyl groups. Key Data: Molecular formula C₁₁H₁₃NOS (207.29 g/mol); ¹H NMR δH 8.12 (s, imine proton) . Comparison: The furyl group introduces oxygen-based polarity, while the target compound’s fluorothienyl group offers sulfur-based hydrophobicity and fluorine-induced electronic modulation.
2-(2-Fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine :
Functional Group Variations
Schiff Bases vs. Primary Amines
- N-(2-Chlorobenzylidene)-1-(2-chlorophenyl)methanamine (4l, 5l) :
Complex Aromatic Systems
- 1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(2-thienylmethyl)methanamine: Structure: Polysubstituted phenyl (Cl, OEt, OMe) and thienyl groups. Key Data: CAS 880805-17-4; molecular formula C₁₅H₁₇ClNO₂S . Comparison: The ethoxy and methoxy groups enhance solubility in polar solvents, whereas the target compound’s simpler substituents may favor lipophilicity.
Data Tables for Key Compounds
Biological Activity
1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine, also known by its CAS number 1856071-88-9, is a compound that has attracted attention for its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C12H12ClFNS
- Molecular Weight : 292.19 g/mol
- Structure : The compound features a thienyl group substituted with a fluorine atom, which is believed to enhance its biological activity.
Synthesis and Characterization
The synthesis of 1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves multi-step organic reactions. The characterization of the compound can be performed using various techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.
- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
- Mass Spectrometry (MS) : Determines the molecular weight and confirms the identity of the compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine exhibit significant antimicrobial properties. For example, a related study reported that compounds with similar structural features showed potent inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to range from 4.69 to 22.9 µM against several strains, including Bacillus subtilis and Escherichia coli .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of similar compounds against L1210 mouse leukemia cells. These studies demonstrated that certain derivatives exhibited potent growth inhibition with IC50 values in the nanomolar range, suggesting a strong anticancer effect . The mechanism of action appears to involve intracellular release of active metabolites that inhibit cell proliferation.
Case Studies
- Case Study 1 : A derivative of 1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine was tested for antibacterial activity. The results indicated significant inhibition against Staphylococcus aureus with an MIC of 0.0048 mg/mL, showcasing its potential as an antibacterial agent .
- Case Study 2 : Another study focused on the antifungal properties of similar compounds, revealing efficacy against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
Data Table
| Biological Activity | Tested Strain | MIC (µM) |
|---|---|---|
| Antibacterial | Bacillus subtilis | 4.69 - 22.9 |
| Antibacterial | Staphylococcus aureus | 0.0048 |
| Antifungal | Candida albicans | 16.69 - 78.23 |
| Anticancer | L1210 mouse leukemia | Nanomolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
